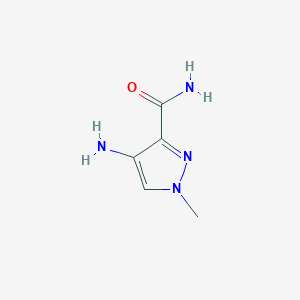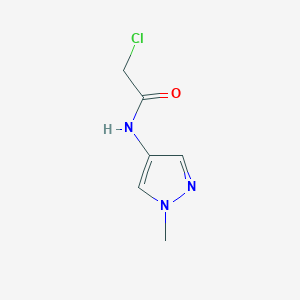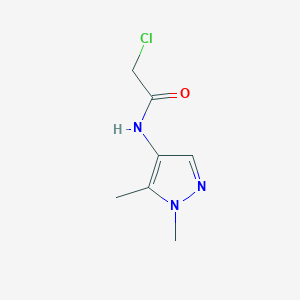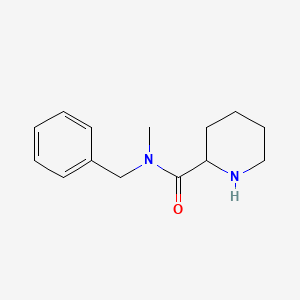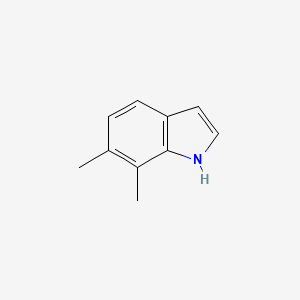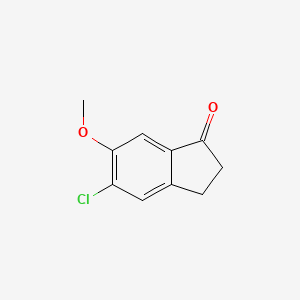
5-Chloro-6-methoxy-1-indanone
概述
描述
5-Chloro-6-methoxy-1-indanone: is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol . It is a derivative of 1-indanone, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position on the indanone ring . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
作用机制
Target of Action
5-Chloro-6-methoxy-1-indanone, also known as 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one, is primarily used in the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction . It is also used in the preparation of phenyldihydroindene hydroxy derivatives, which act as dopamine receptor ligands . Dopamine receptors are the primary targets of this compound .
Mode of Action
It is known that the compound interacts with dopamine receptors, which play a crucial role in the nervous system . The interaction with these receptors can lead to changes in neurotransmission, affecting various physiological functions.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with dopamine receptors . Dopamine signaling plays a crucial role in various physiological processes, including motor control, reward, and reinforcement.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with dopamine receptors . By acting on these receptors, the compound could potentially influence various physiological processes, including motor control and reward mechanisms.
生化分析
Biochemical Properties
5-Chloro-6-methoxy-1-indanone plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used as a reactant in the preparation of phenyldihydroindene hydroxy derivatives, which act as dopamine receptor ligands . These interactions suggest that this compound may modulate neurotransmitter pathways, potentially impacting neurological functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can induce apoptosis and affect the cell cycle in cancer cells . This indicates that this compound may have potential as an anti-cancer agent, affecting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been involved in the synthesis of azaheterocycles via a palladium(II)-catalyzed ring-expansion reaction . These reactions highlight the compound’s ability to participate in complex biochemical transformations, potentially altering gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific storage conditions, such as temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, similar compounds have shown potential activity against solid tumors, indicating a threshold effect where the compound’s efficacy is dose-dependent . Toxicological studies are essential to determine the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting overall cellular function. For example, its role in the preparation of dopamine receptor ligands suggests interactions with enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and localization. Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 5-Chloro-6-methoxy-1-indanone involves the Friedel-Crafts acylation of 3-chloro-4-methoxybenzoyl chloride with cyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indanone derivatives.
科学研究应用
Chemistry: : 5-Chloro-6-methoxy-1-indanone is used as a reactant in the preparation of azaheterocycles via palladium(II)-catalyzed ring-expansion reactions . It is also used in the synthesis of phenyldihydroindene hydroxy derivatives, which are dopamine receptor ligands .
Biology and Medicine: : This compound is involved in the synthesis of biomedical compounds such as anticonvulsants, anticholinergics, and diarylsulfonylureas, which have potential activity against solid tumors . It is also used in the development of pharmaceuticals for treating neurodegenerative diseases .
Industry: : In the industrial sector, this compound is used in the production of various chemical intermediates and fine chemicals .
相似化合物的比较
Similar Compounds
- 5-Iodo-6-methoxy-1-indanone
- 5-Bromo-6-methoxy-1-indanone
- 6-Methoxy-1-indanone
- 5,6-Methylenedioxy-1-indanone
Comparison
- 5-Iodo-6-methoxy-1-indanone and 5-Bromo-6-methoxy-1-indanone have similar structures but differ in the halogen atom, which can affect their reactivity and biological activity .
- 6-Methoxy-1-indanone lacks the chlorine atom, which may result in different chemical properties and applications .
- 5,6-Methylenedioxy-1-indanone has a methylenedioxy group instead of separate methoxy and chlorine groups, leading to distinct chemical behavior and uses .
属性
IUPAC Name |
5-chloro-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZEIYKEBEXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448402 | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344305-70-0 | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

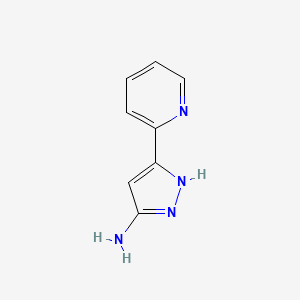
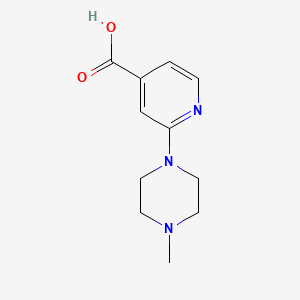


![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
